molecular formula C28H24O8 B1244822 Artogomezianol

Artogomezianol

Cat. No.: B1244822
M. Wt: 488.5 g/mol
InChI Key: JABUEXRBDJUPEK-OWOJBTEDSA-N
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Description

Artogomezianol is a dimeric stilbene first isolated from the roots of Artocarpus gomezianus (Moraceae family) . Structurally, it belongs to the non-cyclic bisbibenzyl subclass, characterized by a biphenyl linkage connecting two aromatic rings . This compound exhibits moderate tyrosinase inhibitory activity, with an IC50 value of 68 µM, as reported in its initial discovery study . This compound’s dimeric structure distinguishes it from monomeric stilbenes like resveratrol, suggesting unique physicochemical and bioactivity profiles.

Properties

Molecular Formula

C28H24O8

Molecular Weight

488.5 g/mol

IUPAC Name

4-[1-(2,4-dihydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethyl]-6-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H24O8/c29-18-3-4-23(27(35)13-18)24(9-16-7-21(32)12-22(33)8-16)25-10-17(26(34)14-28(25)36)2-1-15-5-19(30)11-20(31)6-15/h1-8,10-14,24,29-36H,9H2/b2-1+

InChI Key

JABUEXRBDJUPEK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(CC2=CC(=CC(=C2)O)O)C3=C(C=C(C(=C3)/C=C/C4=CC(=CC(=C4)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C(CC2=CC(=CC(=C2)O)O)C3=C(C=C(C(=C3)C=CC4=CC(=CC(=C4)O)O)O)O

Synonyms

artogomezianol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Artogomezianol shares structural and functional similarities with several stilbenes and bisbibenzyls. Key compounds for comparison include:

Andalasin A

Andalasin A, co-isolated with this compound from Artocarpus gomezianus, is also a dimeric stilbene but exhibits stronger tyrosinase inhibition (IC50 = 39 µM) . While both compounds are dimeric, differences in substitution patterns or stereochemistry may account for the variance in activity.

Non-Cyclic Bisbibenzyls

This compound falls under the biphenyl-linked non-cyclic bisbibenzyls, alongside compounds like Isoperrottetin A and Plagilins . In contrast, Perrottetins and Paleatins feature diarylether linkages (Table 1).

Monomeric Stilbenes

  • trans-Resveratrol: A well-studied monomeric stilbene with tyrosinase IC50 values ranging from 50–100 µM . Its simpler structure may limit inhibitory potency compared to dimeric analogs.
  • Oxyresveratrol : Exhibits stronger activity (IC50 ≈ 5–10 µM) , likely due to hydroxyl group positioning enhancing enzyme interaction.

Table 1. Structural and Functional Comparison of this compound with Analogous Compounds

Compound Source Structure Type Key Functional Groups IC50 (µM)
This compound Artocarpus gomezianus Dimeric bisbibenzyl (biphenyl) Hydroxyl, aromatic rings 68
Andalasin A Artocarpus gomezianus Dimeric stilbene Undefined substitutions 39
Isoperrottetin A Liverworts (e.g., Radula spp.) Non-cyclic bisbibenzyl (biphenyl) Methyl, hydroxyl groups N/A
trans-Resveratrol Vitis vinifera, Morus spp. Monomeric stilbene 3,5,4'-trihydroxyl 50–100
Oxyresveratrol Morus alba Monomeric stilbene 2,4,3',5'-tetrahydroxyl 5–10

Functional Comparison: Tyrosinase Inhibitory Activity

This compound’s moderate tyrosinase inhibition aligns with its role as a natural product defense compound in plants. However, its activity is weaker than Andalasin A and oxyresveratrol (Table 1). Key factors influencing efficacy include:

  • Molecular Size and Flexibility: Dimeric structures like this compound may hinder enzyme active site access compared to smaller monomers like oxyresveratrol.
  • Hydroxylation Pattern : Oxyresveratrol’s additional hydroxyl groups likely enhance hydrogen bonding with tyrosinase, explaining its superior potency .
  • Stereochemical Effects : Andalasin A’s undefined configuration might optimize binding interactions, though structural data is needed to confirm this hypothesis .

Discussion on Structure-Activity Relationships (SAR)

  • Substituent Positioning: Monomers with optimized hydroxylation (e.g., oxyresveratrol) outperform dimeric analogs, emphasizing the importance of functional group placement.
  • Comparative Limitations : The lack of detailed structural data for Andalasin A and synthetic analogs hinders definitive SAR conclusions. Further crystallographic or computational studies are warranted .

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